Benzylhexyldimethylammonium chloride

Catalog No.
S1941026
CAS No.
22559-57-5
M.F
C15H26ClN
M. Wt
255.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylhexyldimethylammonium chloride

CAS Number

22559-57-5

Product Name

Benzylhexyldimethylammonium chloride

IUPAC Name

benzyl-hexyl-dimethylazanium;chloride

Molecular Formula

C15H26ClN

Molecular Weight

255.82 g/mol

InChI

InChI=1S/C15H26N.ClH/c1-4-5-6-10-13-16(2,3)14-15-11-8-7-9-12-15;/h7-9,11-12H,4-6,10,13-14H2,1-3H3;1H/q+1;/p-1

InChI Key

BNDXNEVHWSOJGV-UHFFFAOYSA-M

SMILES

CCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Canonical SMILES

CCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
  • Antimicrobial Properties: Due to its cationic nature, BDHAC exhibits some antimicrobial activity. Research suggests it might be effective against certain bacteria and fungi []. However, more studies are needed to determine its efficacy and potential applications in disinfection or preservation.

Important to Note:

  • The available scientific literature regarding BDHAC in research is limited compared to its industrial uses.
  • Further research is necessary to explore its potential applications and optimize its effectiveness for specific scientific purposes.

Benzylhexyldimethylammonium chloride has the chemical formula C₁₅H₂₆ClN and a molecular weight of 255.83 g/mol. It is classified as a quaternary ammonium salt, characterized by a benzyl group attached to a hexyl chain and two dimethyl groups on the nitrogen atom. This structure imparts surfactant properties to the compound, making it useful in various applications including as a disinfectant and antimicrobial agent .

Typical of quaternary ammonium compounds. These include:

  • Hydrolysis: In aqueous solutions, it can undergo hydrolysis, leading to the formation of hydroxide ions and other products.
  • Reactions with Anions: It can react with different anions to form salts, which may exhibit varying solubility and stability characteristics.
  • Displacement Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary nitrogen atom .

Benzylhexyldimethylammonium chloride exhibits significant biological activity:

  • Antimicrobial Properties: It is known for its effectiveness against a broad spectrum of microorganisms, including bacteria and fungi. This makes it a valuable compound in disinfectants and antiseptics.
  • Cytotoxicity: Studies have shown that it can exhibit cytotoxic effects on certain cell lines, which is relevant for evaluating its safety in pharmaceutical applications .
  • Toxicity: The compound is classified as harmful if swallowed or if it comes into contact with skin, necessitating careful handling .

The synthesis of benzylhexyldimethylammonium chloride typically involves the following methods:

  • Quaternization Reaction: This is the primary method where dimethylhexylamine reacts with benzyl chloride in the presence of a suitable solvent. The reaction results in the formation of benzylhexyldimethylammonium chloride along with the release of hydrogen chloride.

    A simplified reaction can be represented as:
    Dimethylhexylamine+Benzyl ChlorideBenzylhexyldimethylammonium Chloride+HCl\text{Dimethylhexylamine}+\text{Benzyl Chloride}\rightarrow \text{Benzylhexyldimethylammonium Chloride}+\text{HCl}
  • Purification: Post-synthesis, the product may be purified through recrystallization or extraction techniques to remove unreacted starting materials and by-products .

Research on interaction studies involving benzylhexyldimethylammonium chloride has focused on its effects on cell membranes and microbial cells. Key findings include:

  • Membrane Disruption: The compound can disrupt microbial cell membranes, leading to cell lysis. This property underpins its effectiveness as an antimicrobial agent.
  • Synergistic Effects: Studies have indicated that when used in combination with other antimicrobial agents, benzylhexyldimethylammonium chloride may enhance their efficacy through synergistic interactions .

Several compounds share structural similarities with benzylhexyldimethylammonium chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Benzalkonium ChlorideQuaternary AmmoniumCommonly used disinfectant; less hydrophobic
Cetyltrimethylammonium BromideQuaternary AmmoniumStrong surfactant; primarily used in hair care
Benzyldimethylhexylammonium ChlorideQuaternary AmmoniumSimilar structure; used as an antiseptic
Dodecyltrimethylammonium ChlorideQuaternary AmmoniumEffective against gram-positive bacteria

Benzylhexyldimethylammonium chloride stands out due to its unique balance of hydrophobicity from the hexyl chain and hydrophilicity from the quaternary ammonium group, making it versatile for both antimicrobial applications and surfactant use .

UNII

I010P10X5B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

22559-57-5

Wikipedia

Benzylhexyldimethylammonium chloride

Dates

Modify: 2024-04-14

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